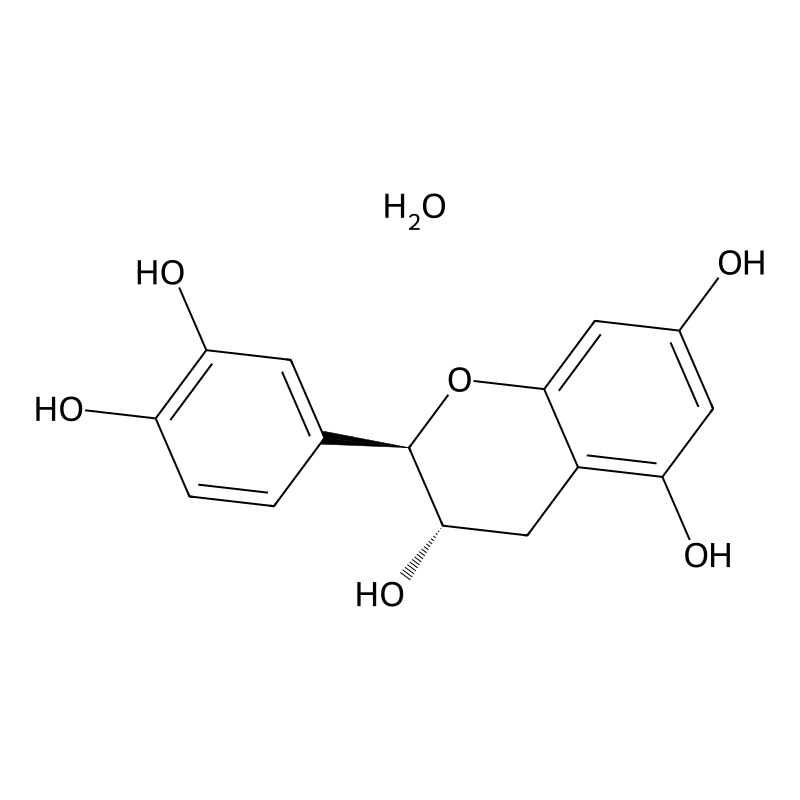

(+)-Catechin Hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(+)-Catechin hydrate (CAS 225937-10-0) is a highly purified, stereospecific flavan-3-ol widely procured as a polymer-stabilizing antioxidant, a precursor for pharmaceutical co-crystals, and a standard for green chemistry extractions. Unlike crude green tea extracts that suffer from seasonal batch-to-batch variability, isolated (+)-catechin hydrate provides exact stoichiometric predictability. The hydrate form is specifically prioritized in industrial procurement over amorphous or anhydrous forms due to its stable moisture profile under standard ambient conditions, preventing the unpredictable hygroscopic weight changes that complicate precise molar dosing in sensitive formulations [1].

Substituting (+)-catechin hydrate with amorphous (+)-catechin, crude epigallocatechin gallate (EGCG) mixtures, or generic flavonoids introduces severe process and performance risks. Swapping the hydrate for an amorphous or strictly anhydrous grade leads to spontaneous moisture absorption during storage (e.g., at 75% relative humidity), skewing quantitative analysis and causing unpredictable phase transitions that ruin solid-state formulations [1]. Furthermore, substituting with crude EGCG results in rapid hydrolytic and oxidative degradation in aqueous environments, drastically reducing the shelf-life of the final product. Finally, substituting with alternative flavonoids can alter the optimal thermal degradation profiles required for specific high-shear polymer extrusion processes [2].

References

- [1] Kumpf, A., et al. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. Pharmaceutics, 13(5), 671.

- [2] López-de-Dicastillo, C., et al. (2010). Improving the Antioxidant Protection of Packaged Food by Incorporating Natural Flavonoids into Ethylene−Vinyl Alcohol Copolymer (EVOH) Films. Journal of Agricultural and Food Chemistry, 58(20), 10958–10964.

Moisture Stability and Solid-State Formulation Integrity

A critical challenge in procuring catechins for solid-state formulations is ambient moisture sensitivity. Amorphous or strictly anhydrous catechin rapidly absorbs moisture under standard conditions (e.g., 75% relative humidity at 25 °C), spontaneously converting into the crystalline hydrate form, which alters bulk powder weight and dosing precision. Procuring the stable (+)-catechin hydrate bypasses this unpredictable transition. Furthermore, when formulated into urea co-crystals, the catechin solid form remains entirely stable at 75% RH for over two weeks, whereas amorphous baselines fail and recrystallize [1].

| Evidence Dimension | Solid-State Stability at 75% RH (25 °C) |

| Target Compound Data | Stable (zero phase change over 14 days) |

| Comparator Or Baseline | Amorphous Catechin (Spontaneous recrystallization to hydrate) |

| Quantified Difference | Complete prevention of unpredictable phase alteration |

| Conditions | 75% Relative Humidity, 25 °C storage for 14 days |

Starting with the stable hydrate form prevents unpredictable moisture uptake during storage, ensuring precise molar dosing in pharmaceutical and material manufacturing.

Enhanced Thermal Degradation Onset in Polymer Matrices

For industrial buyers manufacturing active packaging, the antioxidant must survive high-shear melt extrusion. (+)-Catechin hydrate demonstrates quantifiable compatibility with Ethylene-Vinyl Alcohol (EVOH) copolymers. When 2% catechin is melt-blended into EVOH, the thermal degradation temperature of the resulting film increases significantly compared to the neat polymer. Thermogravimetric analysis reveals that while blank EVOH degrades at 414 °C, the 2% catechin-EVOH matrix withstands temperatures up to 455 °C[1]. This outperforms lower-concentration blends and proves that catechin actively stabilizes the polymer melt rather than degrading prematurely.

| Evidence Dimension | Thermal Degradation Temperature (Td) |

| Target Compound Data | 455 °C (EVOH with 2% Catechin) |

| Comparator Or Baseline | 414 °C (Blank EVOH film) |

| Quantified Difference | +41 °C increase in thermal stability |

| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |

This quantitative thermal buffering allows manufacturers to extrude antioxidant-active packaging at standard industrial temperatures without burning or degrading the active additive.

Predictable Endothermic Solubility in Subcritical Water

Procurement of (+)-catechin hydrate is highly relevant for green chemistry processes utilizing subcritical water extraction and formulation. Unlike complex crude extracts that precipitate unpredictably, pure (+)-catechin hydrate exhibits a well-defined, temperature-dependent mole fraction solubility. In dynamic flow apparatus studies, its aqueous solubility scales predictably from 1.32 × 10⁻⁴ at 298 K up to 3.52 × 10⁻² at 415 K [1]. This massive, predictable increase in solubility allows engineers to design precise temperature-swing processes to dissolve the catechin at high temperatures and selectively precipitate or co-crystallize it upon cooling, avoiding the use of toxic organic solvents.

| Evidence Dimension | Mole Fraction Solubility in Aqueous Media |

| Target Compound Data | 3.52 × 10⁻² (at 415 K) |

| Comparator Or Baseline | 1.32 × 10⁻⁴ (at 298 K) |

| Quantified Difference | ~266-fold increase in aqueous solubility via thermal tuning |

| Conditions | Subcritical water, dynamic flow apparatus (298 K to 415 K) |

Precise thermodynamic solubility data allows chemical engineers to replace volatile organic solvents with tunable subcritical water in large-scale formulation processes.

Active Food Packaging and EVOH Polymer Stabilization

Directly leveraging its thermal stability and ability to increase EVOH degradation temperatures to 455 °C, (+)-catechin hydrate is highly suited for extrusion into active packaging films. It provides sustained antioxidant release without degrading during high-shear melt-processing, outperforming less stable flavonoids [1].

Pharmaceutical Solid-State Co-Crystallization

Utilizing its defined hydrate state and predictable thermal behavior, (+)-catechin hydrate serves as a reliable co-former in pharmaceutical co-crystals (e.g., with urea). It prevents the spontaneous moisture absorption seen in amorphous forms, improving humidity stability and shelf-life [2].

Green Chemistry and Subcritical Water Formulation

Because of its well-characterized, highly temperature-dependent mole fraction solubility (increasing ~266-fold from 298 K to 415 K), (+)-catechin hydrate is a rigorous choice for engineers designing solvent-free, temperature-swing aqueous extraction and nanoparticle formulation processes [3].

References

- [1] López-de-Dicastillo, C., et al. (2010). Improving the Antioxidant Protection of Packaged Food by Incorporating Natural Flavonoids into Ethylene−Vinyl Alcohol Copolymer (EVOH) Films. Journal of Agricultural and Food Chemistry, 58(20), 10958–10964.

- [2] Kumpf, A., et al. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. Pharmaceutics, 13(5), 671.

- [3] Akay, S., et al. (2023). Solubility and Decomposition of Organic Compounds in Subcritical Water. Molecules, 28(3), 1044.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Pictograms

Irritant

Wikipedia

Dates

2: Belwal T, Giri L, Bhatt ID, Rawal RS, Pande V. An improved method for extraction of nutraceutically important polyphenolics from Berberis jaeschkeana C.K. Schneid. fruits. Food Chem. 2017 Sep 1;230:657-666. doi: 10.1016/j.foodchem.2017.03.086. Epub 2017 Mar 16. PubMed PMID: 28407963.

3: Chaphalkar R, Apte KG, Talekar Y, Ojha SK, Nandave M. Antioxidants of Phyllanthus emblica L. Bark Extract Provide Hepatoprotection against Ethanol-Induced Hepatic Damage: A Comparison with Silymarin. Oxid Med Cell Longev. 2017;2017:3876040. doi: 10.1155/2017/3876040. Epub 2017 Jan 12. PubMed PMID: 28168009; PubMed Central PMCID: PMC5267079.

4: Ohba M, Oka T, Ando T, Arahata S, Ikegaya A, Takagi H, Ogo N, Zhu C, Owada K, Kawamori F, Wang Q, Saif LJ, Asai A. Antiviral effect of theaflavins against caliciviruses. J Antibiot (Tokyo). 2017 Apr;70(4):443-447. doi: 10.1038/ja.2016.128. Epub 2016 Oct 19. PubMed PMID: 27756911.

5: Sahan Y, Gurbuz O, Guldas M, Degirmencioglu N, Begenirbas A. Phenolics, antioxidant capacity and bioaccessibility of chicory varieties (Cichorium spp.) grown in Turkey. Food Chem. 2017 Feb 15;217:483-489. doi: 10.1016/j.foodchem.2016.08.108. Epub 2016 Aug 31. PubMed PMID: 27664662.

6: Oliveira KG, Queiroz VA, Carlos Lde A, Cardoso Lde M, Pinheiro-Sant'Ana HM, Anunciação PC, Menezes CB, Silva EC, Barros F. Effect of the storage time and temperature on phenolic compounds of sorghum grain and flour. Food Chem. 2017 Feb 1;216:390-8. doi: 10.1016/j.foodchem.2016.08.047. Epub 2016 Aug 17. PubMed PMID: 27596435.

7: Visvanathan R, Jayathilake C, Liyanage R. A simple microplate-based method for the determination of α-amylase activity using the glucose assay kit (GOD method). Food Chem. 2016 Nov 15;211:853-9. doi: 10.1016/j.foodchem.2016.05.090. Epub 2016 May 20. PubMed PMID: 27283705.

8: Ceylan O, Sahin MD, Akdamar G. Antioxidant and Anti-quorum Sensing Potential of Acer monspessulanum subsp. monspessulanum Extracts. Planta Med. 2016 Oct;82(15):1335-1340. Epub 2016 Apr 26. PubMed PMID: 27116707.

9: Hossain H, Rahman SE, Akbar PN, Khan TA, Rahman MM, Jahan IA. HPLC profiling, antioxidant and in vivo anti-inflammatory activity of the ethanol extract of Syzygium jambos available in Bangladesh. BMC Res Notes. 2016 Mar 28;9:191. doi: 10.1186/s13104-016-2000-z. PubMed PMID: 27021114; PubMed Central PMCID: PMC4810503.

10: Shahid A, Ali R, Ali N, Hasan SK, Bernwal P, Afzal SM, Vafa A, Sultana S. Modulatory effects of catechin hydrate against genotoxicity, oxidative stress, inflammation and apoptosis induced by benzo(a)pyrene in mice. Food Chem Toxicol. 2016 Jun;92:64-74. doi: 10.1016/j.fct.2016.03.021. Epub 2016 Mar 26. PubMed PMID: 27020533.

11: Decean H, Fischer-Fodor E, Tatomir C, Perde-Schrepler M, Somfelean L, Burz C, Hodor T, Orasan R, Virag P. Vitis vinifera seeds extract for the modulation of cytosolic factors BAX-α and NF-kB involved in UVB-induced oxidative stress and apoptosis of human skin cells. Clujul Med. 2016;89(1):72-81. doi: 10.15386/cjmed-508. Epub 2016 Jan 15. PubMed PMID: 27004028; PubMed Central PMCID: PMC4777472.

12: Miklasińska M, Kępa M, Wojtyczka RD, Idzik D, Dziedzic A, Wąsik TJ. Catechin Hydrate Augments the Antibacterial Action of Selected Antibiotics against Staphylococcus aureus Clinical Strains. Molecules. 2016 Feb 20;21(2):244. doi: 10.3390/molecules21020244. PubMed PMID: 26907238.

13: Razack S, Kumar KH, Nallamuthu I, Naika M, Khanum F. Antioxidant, Biomolecule Oxidation Protective Activities of Nardostachys jatamansi DC and Its Phytochemical Analysis by RP-HPLC and GC-MS. Antioxidants (Basel). 2015 Mar 12;4(1):185-203. doi: 10.3390/antiox4010185. PubMed PMID: 26785345; PubMed Central PMCID: PMC4665568.

14: Zhang L, Yang M, Gao J, Jin S, Wu Z, Wu L, Zhang X. Seasonal variation and gender pattern of phenolic and flavonoid contents in Pistacia chinensis Bunge inflorescences and leaves. J Plant Physiol. 2016 Feb 1;191:36-44. doi: 10.1016/j.jplph.2015.11.014. Epub 2015 Dec 10. PubMed PMID: 26717010.

15: Samanta A, Chanda S, Bandyopadhyay B, Das N. Establishment of drug delivery system nanocapsulated with an antioxidant (+)-catechin hydrate and sodium meta borate chelator against sodium fluoride induced oxidative stress in rats. J Trace Elem Med Biol. 2016 Jan;33:54-67. doi: 10.1016/j.jtemb.2015.09.003. Epub 2015 Sep 30. PubMed PMID: 26653744.

16: Li M, Hu G, Chen Y. Evaluation of the antioxidant capacity of natural polyphenolic compounds using a macrocyclic Ni-(II) complex-catalysed Briggs-Rauscher reaction. Food Chem. 2016 Apr 15;197(Pt A):987-91. doi: 10.1016/j.foodchem.2015.11.004. Epub 2015 Nov 14. PubMed PMID: 26617044.

17: Lee KJ, Oh YC, Cho WK, Ma JY. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evid Based Complement Alternat Med. 2015;2015:165457. doi: 10.1155/2015/165457. Epub 2015 Oct 4. PubMed PMID: 26504472; PubMed Central PMCID: PMC4609401.

18: Duangyod T, Palanuvej C, Ruangrungsi N. Pharmacognostic evaluation with reference to catechin content and antioxidant activities of pale catechu in Thailand. J Adv Pharm Technol Res. 2015 Jul-Sep;6(3):97-102. doi: 10.4103/2231-4040.161505. PubMed PMID: 26317072; PubMed Central PMCID: PMC4542405.

19: Shirai A, Onitsuka M, Maseda H, Omasa T. Effect of polyphenols on reactive oxygen species production and cell growth of human dermal fibroblasts after irradiation with ultraviolet-A light. Biocontrol Sci. 2015;20(1):27-33. doi: 10.4265/bio.20.27. PubMed PMID: 25817810.

20: Doshi P, Adsule P, Banerjee K, Oulkar D. Phenolic compounds, antioxidant activity and insulinotropic effect of extracts prepared from grape (Vitis vinifera L) byproducts. J Food Sci Technol. 2015 Jan;52(1):181-90. doi: 10.1007/s13197-013-0991-1. Epub 2013 Apr 27. PubMed PMID: 25593367; PubMed Central PMCID: PMC4288794.